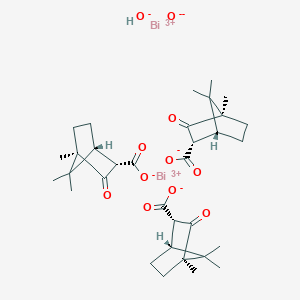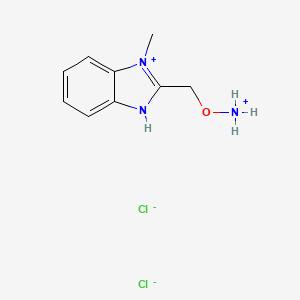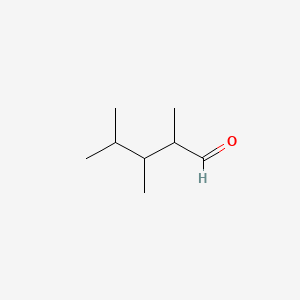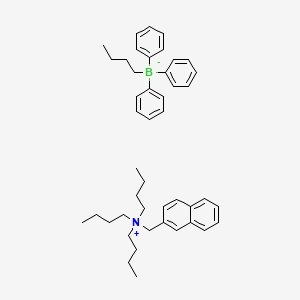
Angimuth
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bismuth camphocarbonate typically involves the reaction of camphor-derived carboxylic acid with bismuth salts. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired bismuth complex .
Industrial Production Methods: Industrial production of bismuth camphocarbonate involves large-scale reactions in reactors where camphor-derived carboxylic acid is reacted with bismuth nitrate or bismuth chloride. The reaction mixture is then purified through crystallization or precipitation methods to obtain the final product .
化学反应分析
Types of Reactions: Bismuth camphocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxides.
Reduction: It can be reduced to elemental bismuth under specific conditions.
Substitution: It can undergo substitution reactions where the camphor-derived carboxylate is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like chloride or acetate can be used in substitution reactions.
Major Products Formed:
Oxidation: Bismuth oxides.
Reduction: Elemental bismuth.
Substitution: Bismuth chloride or bismuth acetate.
科学研究应用
Bismuth camphocarbonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its antimicrobial properties and potential use in treating infections.
Medicine: It is used in pharmaceutical formulations for treating sore throats and other minor infections.
Industry: It is used in the production of bismuth-based catalysts and other industrial chemicals
作用机制
The mechanism of action of bismuth camphocarbonate involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of microbial growth. It also has anti-inflammatory properties, which help in reducing inflammation and pain associated with infections .
Molecular Targets and Pathways:
Microbial Cell Walls: Bismuth camphocarbonate binds to the cell walls of bacteria, leading to cell lysis.
Inflammatory Pathways: It inhibits the synthesis of prostaglandins, which are involved in the inflammatory response
相似化合物的比较
Bismuth dipropylacetate: Used in similar pharmaceutical applications.
Bismuth subsalicylate: Commonly used in gastrointestinal treatments like Pepto-Bismol
Uniqueness: Bismuth camphocarbonate is unique due to its specific combination of bismuth with camphor-derived carboxylate, which imparts distinct antimicrobial and anti-inflammatory properties. Unlike bismuth subsalicylate, which is primarily used for gastrointestinal issues, bismuth camphocarbonate is more focused on treating minor infections and inflammations .
属性
CAS 编号 |
4154-53-4 |
|---|---|
分子式 |
C33H46Bi2O11 |
分子量 |
1036.7 g/mol |
IUPAC 名称 |
dibismuth;oxygen(2-);(1R,2S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate;hydroxide |
InChI |
InChI=1S/3C11H16O3.2Bi.H2O.O/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;;;;/h3*6-7H,4-5H2,1-3H3,(H,13,14);;;1H2;/q;;;2*+3;;-2/p-4/t3*6-,7+,11+;;;;/m111..../s1 |
InChI 键 |
ZGOJPTKBULDFJW-KKIOWIMLSA-J |
手性 SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].[OH-].[O-2].[Bi+3].[Bi+3] |
规范 SMILES |
CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[OH-].[O-2].[Bi+3].[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)








![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)


![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
